2-[3-(Aminooxy)azetidin-3-yl]acetic acid
Description
2-[3-(Aminooxy)azetidin-3-yl]acetic acid (CAS: 1699505-02-6) is a heterocyclic compound featuring a four-membered azetidine ring substituted with an aminooxy (-ONH₂) group and an acetic acid moiety. Its molecular formula is C₅H₁₀N₂O₃, with a molecular weight of 146.14 g/mol .
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-(3-aminooxyazetidin-3-yl)acetic acid |
InChI |
InChI=1S/C5H10N2O3/c6-10-5(1-4(8)9)2-7-3-5/h7H,1-3,6H2,(H,8,9) |
InChI Key |
ZXUIRBYHSIZRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC(=O)O)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminooxy)azetidin-3-yl]acetic acid typically involves the formation of the azetidine ring followed by the introduction of the aminooxy group. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This would include the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminooxy)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aminooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the azetidine ring.
Scientific Research Applications
2-[3-(Aminooxy)azetidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aminooxy group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Aminooxy)azetidin-3-yl]acetic acid involves its interaction with various molecular targets. The aminooxy group is highly reactive and can form covalent bonds with carbonyl-containing compounds, making it useful in biochemical applications. The azetidine ring can also interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with (Aminooxy)acetic Acid
(Aminooxy)acetic acid (CAS: 645-88-5, C₂H₅NO₃) lacks the azetidine ring but shares the aminooxy and carboxylic acid functionalities. Key differences include:
- Biological Activity: (Aminooxy)acetic acid is a known inhibitor of PLP-dependent enzymes like cysteine conjugate β-lyase, blocking nephrotoxic metabolite binding in mitochondria . The azetidine derivative may modulate similar pathways but with altered potency or selectivity due to its ring structure.
- Physicochemical Properties : The azetidine ring increases molecular weight (146.14 vs. 91.07 g/mol) and likely affects solubility (logP) and membrane permeability.
Table 1: Structural and Functional Comparison
Comparison with Other Azetidine/Oxetane Derivatives
- 2-(3-Aminooxetan-3-yl)acetic Acid (CAS: 1373923-03-5, C₅H₉NO₃): Replaces azetidine with oxetane (a four-membered oxygen-containing ring). The oxygen atom may reduce basicity compared to the nitrogen in azetidine, altering hydrogen-bonding capacity and solubility .
- 2-[3-(4-Iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic Acid Hydrochloride : Features a pyrazole substituent on the azetidine ring, introducing steric hindrance and electronic effects that could enhance interactions with hydrophobic enzyme pockets .
Table 2: Azetidine/Oxetane Derivatives Comparison
| Compound | Ring Type | Substituent | Potential Application |
|---|---|---|---|
| 2-[3-(Aminooxy)azetidin-3-yl]acetic Acid | Azetidine | Aminooxy | Enzyme inhibition (hypothesized) |
| 2-(3-Aminooxetan-3-yl)acetic Acid | Oxetane | None | Solubility enhancer |
| 2-[3-(4-Iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic Acid HCl | Azetidine | 4-Iodo-pyrazole | Targeted drug delivery |
Comparison with Heterocyclic Acetic Acid Derivatives
- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid (C₉H₇NO₃S): Contains a benzothiazolone ring fused to the acetic acid. This structural difference may influence binding to enzymes like cyclooxygenase or β-lyase .
- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (): Incorporates thiazolidinone and quinazolinone rings. These motifs are common in antimicrobial agents, suggesting that the target compound’s azetidine could be explored for similar applications with improved pharmacokinetics.
Table 3: Heterocyclic Acetic Acid Derivatives
Research Findings and Implications
- Biological Potential: The compound’s aminooxy group aligns with inhibitors of PLP-dependent enzymes (e.g., TAA1/TAR in auxin biosynthesis ). Its azetidine ring may improve metabolic stability over simpler analogs like (aminooxy)acetic acid.
- Unresolved Questions: Limited data on purity, toxicity, and specific biological targets necessitate further studies. Comparative in vitro assays with β-lyase or TAA1/TAR enzymes are recommended.
Biological Activity
2-[3-(Aminooxy)azetidin-3-yl]acetic acid is a heterocyclic compound featuring an aminooxy functional group attached to an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-[3-(Aminooxy)azetidin-3-yl]acetic acid includes:
- Azetidine Ring : A four-membered saturated heterocyclic compound.
- Aminooxy Group : A functional group that enhances reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2-[3-(Aminooxy)azetidin-3-yl]acetic acid exhibits various biological activities, including:
- Antimicrobial Activity : Effective against several bacterial strains.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Potential applications in neurodegenerative disease models.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of 2-[3-(Aminooxy)azetidin-3-yl]acetic acid. It has been tested against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that 2-[3-(Aminooxy)azetidin-3-yl]acetic acid can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 18 |
The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation.
Neuroprotective Effects
Emerging research indicates that 2-[3-(Aminooxy)azetidin-3-yl]acetic acid may have neuroprotective properties. In models of oxidative stress, it demonstrated a significant reduction in neuronal cell death.
Case Study: Neuroprotection in Oxidative Stress Models
In a study using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with 2-[3-(Aminooxy)azetidin-3-yl]acetic acid resulted in:
- Reduction in Reactive Oxygen Species (ROS) levels by approximately 40%.
- Improvement in cell viability compared to untreated controls.
The biological activities of 2-[3-(Aminooxy)azetidin-3-yl]acetic acid are hypothesized to stem from its structural features:
- Aminooxy Group : Facilitates interactions with biological targets, potentially acting as a prodrug or enhancing binding affinities.
- Azetidine Ring : Provides a scaffold for further modifications that can enhance efficacy and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
